molecular formula C10H8N6OS B4949552 4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide

4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide

カタログ番号: B4949552
分子量: 260.28 g/mol
InChIキー: ZSRDQAFVBYZKKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TAK-915 and is a potent and selective antagonist of the G protein-coupled receptor 39 (GPR39).

作用機序

The mechanism of action of 4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide involves the selective antagonism of GPR39. GPR39 is a G protein-coupled receptor that is activated by the peptide hormone ghrelin. Activation of GPR39 leads to the activation of various intracellular signaling pathways, including the cAMP and MAPK pathways. Selective antagonism of GPR39 by this compound leads to the inhibition of these signaling pathways, which results in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to improve glucose tolerance and insulin sensitivity in preclinical studies, indicating its potential as a therapeutic agent for the treatment of type 2 diabetes. It has also been found to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to have antidepressant-like effects in preclinical studies, suggesting its potential as a treatment for depression.

実験室実験の利点と制限

One of the advantages of using 4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide in lab experiments is its high selectivity for GPR39. This allows for specific targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.

将来の方向性

There are several future directions for the study of 4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide. One potential direction is the development of more potent and selective GPR39 antagonists for use in preclinical and clinical studies. Another direction is the investigation of the long-term effects of GPR39 antagonism on glucose homeostasis, gastrointestinal function, and mood regulation. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of type 2 diabetes, obesity, and depression should be explored.

合成法

The synthesis of 4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-aminobenzonitrile, which is reacted with thioacetic acid to form 4-(methylthio)benzonitrile. This compound is then reacted with sodium azide to form 4-(azidomethylthio)benzonitrile. Finally, the azide group is reduced to form this compound.

科学的研究の応用

4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for GPR39, which is a receptor that is involved in the regulation of various physiological processes, including glucose homeostasis, gastrointestinal function, and mood regulation. The selective antagonism of GPR39 by this compound has shown promising results in preclinical studies for the treatment of type 2 diabetes, obesity, and depression.

特性

IUPAC Name

4-[5-(cyanomethylsulfanyl)tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c11-5-6-18-10-13-14-15-16(10)8-3-1-7(2-4-8)9(12)17/h1-4H,6H2,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRDQAFVBYZKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。